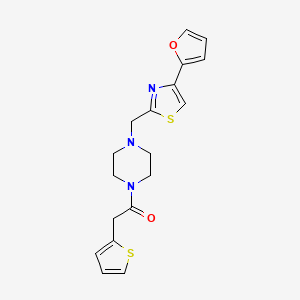
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C22H25N3O3S, with a molecular weight of 411.5 g/mol. The structure features a piperazine moiety linked to a thiazole and furan ring system, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂S₂ |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 1105198-49-9 |
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of thiazole and thiophene exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound may share similar antimicrobial efficacy due to its structural components.
Anticancer Activity
The anticancer potential of thiazole and thiophene derivatives has been documented in various studies. These compounds have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study involving thiazole derivatives reported that certain modifications led to enhanced antimicrobial activity compared to their parent compounds. This suggests that structural variations, such as those present in our compound, could yield potent antimicrobial agents .
- Cytotoxicity Assays : In a comparative analysis of various heterocyclic compounds, those containing both thiophene and thiazole rings exhibited promising cytotoxic effects against human cancer cell lines, indicating the potential for further development as anticancer drugs .
- Inhibition Studies : Research on related piperazine derivatives has shown significant inhibition of pancreatic lipase, suggesting potential applications in obesity management . This aligns with the structural characteristics of our compound, which may also exhibit similar bioactivity.
Propiedades
IUPAC Name |
1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-18(11-14-3-2-10-24-14)21-7-5-20(6-8-21)12-17-19-15(13-25-17)16-4-1-9-23-16/h1-4,9-10,13H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFARXVIVZYYRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














